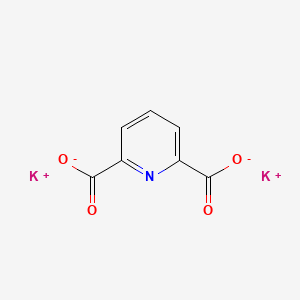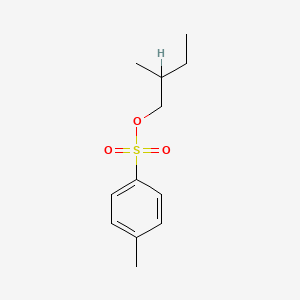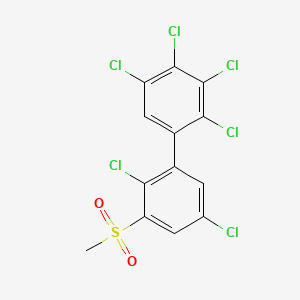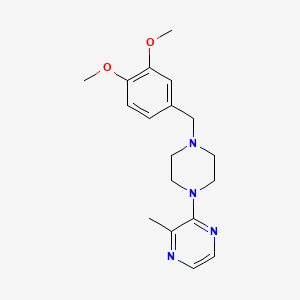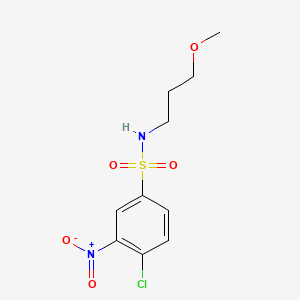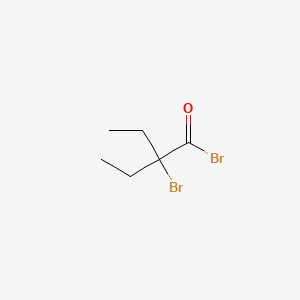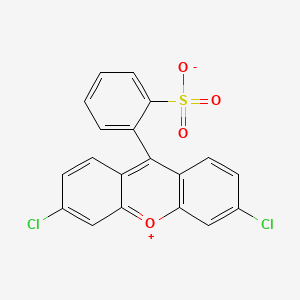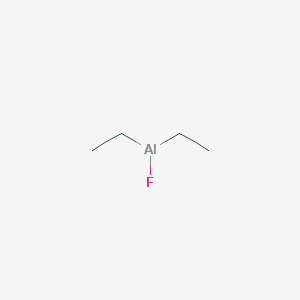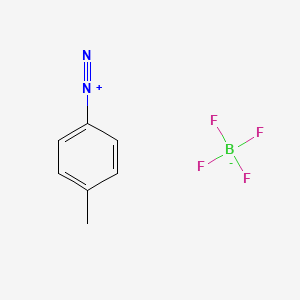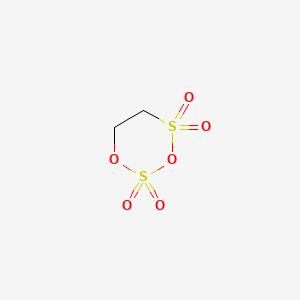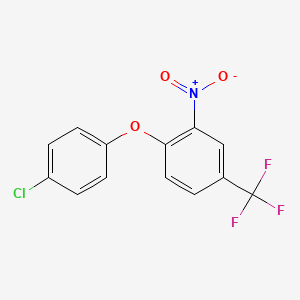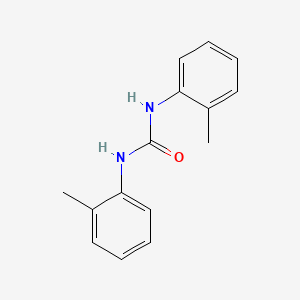![molecular formula C6H12ClNO2Si2 B1617400 4-[chloro(dimethyl)silyl]butanenitrile;dioxosilane CAS No. 68584-38-3](/img/structure/B1617400.png)
4-[chloro(dimethyl)silyl]butanenitrile;dioxosilane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[chloro(dimethyl)silyl]butanenitrile;dioxosilane is a compound known for its use in phase separation processes. It is a cyano-derivatized silica used for normal- or reversed-phase separations of slightly polar molecules . This compound is primarily utilized in analytical chemistry for its effectiveness in separating small polar molecules .
Preparation Methods
The preparation of 4-[chloro(dimethyl)silyl]butanenitrile;dioxosilane involves the hydrolysis of 4-(chlorodimethylsilyl)butanenitrile in the presence of silica. The reaction conditions typically include controlled temperature and pH to ensure the proper formation of the hydrolysis products . Industrial production methods often involve large-scale hydrolysis reactions under optimized conditions to maximize yield and purity .
Chemical Reactions Analysis
4-[chloro(dimethyl)silyl]butanenitrile;dioxosilane undergoes various chemical reactions, including:
Substitution Reactions: It can undergo substitution reactions where the chlorine atom is replaced by other nucleophiles.
Oxidation and Reduction:
Common reagents used in these reactions include water for hydrolysis and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
4-[chloro(dimethyl)silyl]butanenitrile;dioxosilane has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-[chloro(dimethyl)silyl]butanenitrile;dioxosilane involves its interaction with polar molecules during the separation process. The cyano group on the silica surface interacts with the polar molecules, facilitating their separation based on polarity . The molecular targets and pathways involved are primarily related to the physical and chemical properties of the cyano-derivatized silica .
Comparison with Similar Compounds
4-[chloro(dimethyl)silyl]butanenitrile;dioxosilane can be compared with other cyano-derivatized silica compounds used for similar purposes. Some similar compounds include:
Cyanoethylsilyl-derivatized silica: Used for similar phase separation processes but may differ in separation efficiency and selectivity.
Cyanopropylsilyl-derivatized silica: Another variant used in analytical chemistry with slightly different properties.
The uniqueness of this compound lies in its specific functional groups and their interactions with polar molecules, making it particularly effective for certain separation processes .
Properties
CAS No. |
68584-38-3 |
|---|---|
Molecular Formula |
C6H12ClNO2Si2 |
Molecular Weight |
221.79 g/mol |
IUPAC Name |
4-[chloro(dimethyl)silyl]butanenitrile;dioxosilane |
InChI |
InChI=1S/C6H12ClNSi.O2Si/c1-9(2,7)6-4-3-5-8;1-3-2/h3-4,6H2,1-2H3; |
InChI Key |
MPHCKNJRPAUOCD-UHFFFAOYSA-N |
SMILES |
C[Si](C)(CCCC#N)Cl.O=[Si]=O |
Canonical SMILES |
C[Si](C)(CCCC#N)Cl.O=[Si]=O |
| 68584-38-3 | |
Pictograms |
Irritant |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


